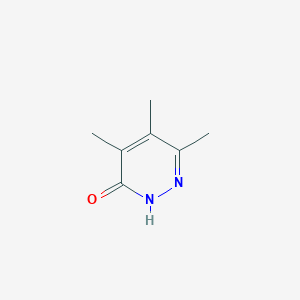

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one

Description

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with three methyl groups at positions 4, 5, and 4. The dihydropyridazinone scaffold is notable for its planar structure and ability to engage in hydrogen bonding, which influences its physicochemical properties and biological interactions . Pyridazinone derivatives are widely explored in pharmaceutical and agrochemical research due to their diverse pharmacological activities, including nootropic, antiviral, and enzyme-inhibitory effects .

Properties

IUPAC Name |

3,4,5-trimethyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-5(2)7(10)9-8-6(4)3/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCGKKBWSMPGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-35-7 | |

| Record name | 4,5,6-trimethyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method is the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that pyridazinone derivatives can act on various biological targets, including enzymes and receptors . These interactions can lead to a range of pharmacological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations:

- Methyl Groups : The trimethyl substitution in this compound enhances steric hindrance and lipophilicity compared to the iodinated () or benzimidazole-substituted () analogs. This may improve membrane permeability but reduce solubility.

- Planarity: The benzimidazole-substituted pyridazinone () exhibits near-planarity (interplanar angle: 3.69°), facilitating π-π stacking interactions absent in bulkier analogs .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Functional Comparison

Key Observations:

- Hydrogen Bonding : The benzimidazole-substituted derivative () forms two distinct hydrogen bonds, which could stabilize protein-ligand interactions in drug design .

- Thermal Stability : The iodo analog’s higher melting point (147–148°C) suggests stronger intermolecular forces compared to methylated derivatives .

Biological Activity

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its unique biological properties.

Research indicates that compounds in the pyridazinone class, including this compound, exhibit various biological activities through several mechanisms:

-

Inhibition of Phosphodiesterase 4 (PDE4) :

- PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has anti-inflammatory effects and is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

-

Thyroid Hormone Receptor Modulation :

- Compounds similar to this compound have been studied for their ability to selectively activate thyroid hormone receptors (THR). Specifically, they may enhance THRβ activity while minimizing THRα-related side effects. This selectivity is crucial for developing treatments for metabolic disorders without adverse cardiovascular effects .

Pharmacological Effects

The biological activities of this compound have been investigated in various studies:

- Anti-inflammatory Effects :

- Lipid Metabolism :

Case Studies

Several studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:

- Clinical Trials on Lipid Regulation :

- Preclinical Models :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.